A Comprehensive Technical Guide to 2-Bromo-1-cyclopropylethanone: Synthesis, Properties, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-Bromo-1-cyclopropylethanone: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-Bromo-1-cyclopropylethanone, a versatile bifunctional molecule, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, combining the compact and strained cyclopropyl ring with a reactive α-bromo ketone functionality, endows it with a distinct reactivity profile that is highly sought after by researchers in drug development. This guide provides an in-depth exploration of 2-Bromo-1-cyclopropylethanone, covering its fundamental properties, a detailed and field-tested synthesis protocol, its key applications with mechanistic insights, and essential safety and handling information. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the utilization of this important synthetic intermediate.
Core Properties of 2-Bromo-1-cyclopropylethanone
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in any experimental setting. 2-Bromo-1-cyclopropylethanone is a colorless to brown clear liquid under standard conditions. A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 69267-75-0 | [1][2][3][4] |
| Molecular Formula | C₅H₇BrO | [1][2][5] |
| Molecular Weight | 163.01 g/mol | [1][2][5] |
| Appearance | Colorless to Brown clear liquid | |
| Boiling Point | No data available | [6] |
| Melting Point | No data available | [6] |
| Density | No data available | [6] |
| Solubility | Soluble in common organic solvents such as ether and methanol. | [7] |
| Storage Temperature | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. | [1] |
Synthesis of 2-Bromo-1-cyclopropylethanone: A Validated Protocol
The most common and efficient method for the preparation of 2-Bromo-1-cyclopropylethanone is the α-bromination of cyclopropyl methyl ketone.[8] This electrophilic substitution reaction is typically carried out under acidic conditions, where the ketone tautomerizes to its enol form, which then reacts with molecular bromine. The following protocol is a self-validating system, designed to ensure high yield and purity of the final product.
Experimental Protocol: α-Bromination of Cyclopropyl Methyl Ketone
Materials:
-
Cyclopropyl methyl ketone
-
Methanol (MeOH)
-
Bromine (Br₂)
-
Water (H₂O)
-
Ether
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure: [7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol. Cool the solution to -5 °C using an ice-salt bath. Expert Insight: The low temperature is crucial to control the reaction rate and minimize the formation of poly-brominated byproducts.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in methanol dropwise to the stirred solution of cyclopropyl methyl ketone over a period of 2 hours, maintaining the temperature at -5 °C. Causality: The slow addition of bromine ensures that the concentration of the electrophile remains low, favoring mono-bromination at the more reactive α-carbon of the methyl group over the cyclopropyl ring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -5 °C for an additional hour. The disappearance of the bromine color is a good indicator of reaction completion. The reaction can also be monitored by thin-layer chromatography (TLC).
-
Quenching: Slowly add 50 mL of cold water to the reaction mixture to quench any unreacted bromine and to begin the workup process.
-
Warming and Extraction: Allow the reaction mixture to slowly warm to room temperature and let it stand overnight. Dilute the mixture with 150 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with ether (3 x 50 mL). Trustworthiness: The overnight stirring at room temperature ensures the complete conversion of any remaining starting material. Multiple extractions with ether are necessary to ensure complete recovery of the product from the aqueous phase.
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts (HBr), and then with brine (1 x 50 mL). Self-Validation: The bicarbonate wash is a critical step for neutralizing the reaction mixture and preventing potential acid-catalyzed side reactions during solvent removal.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting light yellow oily product is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-1-cyclopropylethanone.
Applications in Medicinal Chemistry and Drug Discovery
The synthetic utility of 2-Bromo-1-cyclopropylethanone stems from the electrophilic nature of the α-carbon, which is activated by the adjacent carbonyl group. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Synthesis of A₃ Adenosine Receptor Antagonists
2-Bromo-1-cyclopropylethanone is a key intermediate in the synthesis of novel pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives.[7][9] These compounds have been identified as potent and selective antagonists of the human A₃ adenosine receptor, a target of significant interest for the treatment of inflammatory diseases and certain cancers.[9] The synthesis involves the reaction of a substituted xanthine derivative with 2-Bromo-1-cyclopropylethanone to construct the fused heterocyclic core.
Synthesis of Indolizine Derivatives
This α-bromo ketone is also utilized in the preparation of indolizine derivatives that incorporate a cyclopropylcarbonyl group.[7] Indolizines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[10][11] The synthesis of these derivatives often proceeds through a 1,3-dipolar cycloaddition reaction between a pyridinium ylide (generated in situ from a pyridine and the α-bromo ketone) and a suitable dipolarophile.[12] Certain synthesized indolizine derivatives have shown activity against the Hep-G2 cancer cell line.[7]
Representative Reaction Diagram: SN2 Nucleophilic Substitution
Caption: General SN2 reaction of 2-Bromo-1-cyclopropylethanone.
Safety and Handling
2-Bromo-1-cyclopropylethanone is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]
Hazard Classifications: [2]
-
Acute toxicity, Oral (Category 3)
-
Skin corrosion/irritation
-
Serious eye damage/eye irritation
Precautionary Statements: [13]
-
Prevention: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.
-
Response: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Store in a well-ventilated place. Keep cool.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE): [13]
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.
Conclusion
2-Bromo-1-cyclopropylethanone is a valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its unique combination of a cyclopropyl moiety and a reactive α-bromo ketone functionality allows for the construction of complex molecular architectures with potential therapeutic applications. A comprehensive understanding of its properties, a reliable synthesis protocol, and strict adherence to safety guidelines are essential for its successful and safe utilization in the laboratory. As the demand for novel chemical entities in pharmaceutical research continues to grow, the importance of key building blocks like 2-Bromo-1-cyclopropylethanone is set to increase, paving the way for the discovery of new and improved medicines.
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